Regioisomer-Specific Chromatographic Separation and Quantification in Blood
The target compound (1,4-DEHTM) was baseline separated from its regioisomers 2,4-DEHTM and 1,2-DEHTM, as well as from TOTM and DEHP, using reversed-phase HPLC with core-shell material [1]. The detection limits in blood for all TOTM analytes ranged from 0.7 to 5.5 μg/L, with method precision (RSD) between 0.9% and 8.7% [2]. This isomer-specific separation is prerequisite for unambiguous quantification of 1,4-DEHTM as a distinct TOTM metabolite, a capability absent in generic TOTM or mixed-isomer standards.
| Evidence Dimension | Chromatographic baseline separation and detection limit |
|---|---|
| Target Compound Data | 1,4-DEHTM separated from 2,4-DEHTM and 1,2-DEHTM; LOD range 0.7–5.5 μg/L for TOTM analytes; RSD 0.9–8.7% |
| Comparator Or Baseline | 2,4-DEHTM, 1,2-DEHTM, TOTM, DEHP; mixed-isomer standards lack regioisomer resolution |
| Quantified Difference | Baseline resolution of all three diester regioisomers; individual quantification vs. unresolved sum parameter |
| Conditions | Human blood, liquid-liquid extraction, reversed-phase HPLC on core-shell material, ESI-MS/MS in negative ionization mode, stable isotope dilution |
Why This Matters
Only the pure 1,4-DEHTM isomer enables accurate, regioisomer-resolved quantification of TOTM metabolites; generic or mixed-isomer standards introduce systematic error in biomonitoring studies.
- [1] Höllerer C, Müller J, Göen T, Eckert E. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1061-1062:153-162. (Section describing baseline separation of 1,4-DEHTM, 2,4-DEHTM, 1,2-DEHTM). View Source
- [2] Höllerer C, Müller J, Göen T, Eckert E. Ibid. (Abstract: detection limits 0.7–5.5 μg/L, precision RSD 0.9–8.7%). View Source
